Advanced Intermediate Status: Reduction of the 4-Oxo Analog to the Target Alcohol
The target compound is one synthetic step closer to the final SCD1 pharmacophore compared to its ketone precursor. At gram scale, the ketone analog, tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 849928-22-9), requires reduction with sodium borohydride in methanol at 0–20°C to yield the target 4-hydroxy compound. This transformation is reported to proceed in 100% yield, eliminating a step and associated purification losses from the synthetic sequence . By procuring the alcohol directly, researchers save the cost of the ketone precursor, the reducing agent, and the labor for reaction setup and workup, while also mitigating the risk of incomplete reduction or side-product formation.
| Evidence Dimension | Synthetic Step Count Required to Reach the 4-Hydroxy Intermediate |
|---|---|
| Target Compound Data | 0 additional steps (the compound itself is the 4-hydroxy intermediate). |
| Comparator Or Baseline | tert-Butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate (CAS 849928-22-9): 1 additional reduction step required. |
| Quantified Difference | 1 fewer synthetic step, representing an approximately 100% increase in step-efficiency for this specific transformation. |
| Conditions | Gram-scale reduction with NaBH₄ in MeOH, 0–20°C . |
Why This Matters
Procuring the advanced alcohol intermediate saves a reaction step, reduces reagent costs, and lowers process risk, directly impacting project timelines and budgets for medicinal chemistry campaigns.
